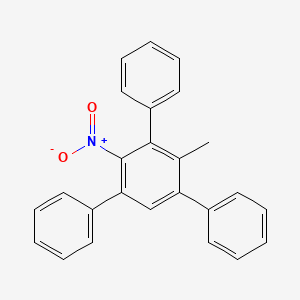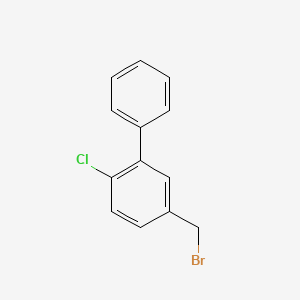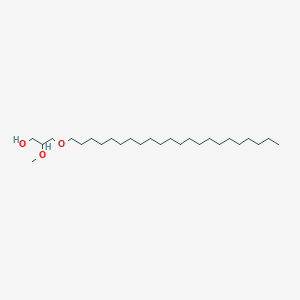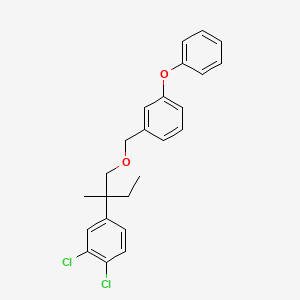
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene is an organic compound characterized by its complex structure, which includes dichlorophenyl, methylbutoxy, and phenoxybenzene groups
Vorbereitungsmethoden
The synthesis of 1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound .
Wissenschaftliche Forschungsanwendungen
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene can be compared with other similar compounds, such as:
3,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may exhibit similar chemical reactivity and applications.
Phenoxybenzene derivatives: Compounds with the phenoxybenzene group may have comparable properties and uses in scientific research and industry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
80844-04-8 |
|---|---|
Molekularformel |
C24H24Cl2O2 |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
1,2-dichloro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C24H24Cl2O2/c1-3-24(2,19-12-13-22(25)23(26)15-19)17-27-16-18-8-7-11-21(14-18)28-20-9-5-4-6-10-20/h4-15H,3,16-17H2,1-2H3 |
InChI-Schlüssel |
UPXSOQYAYJCLOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
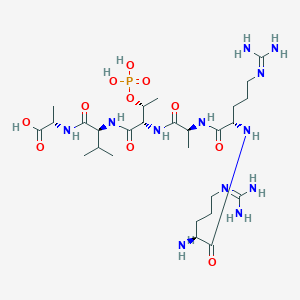
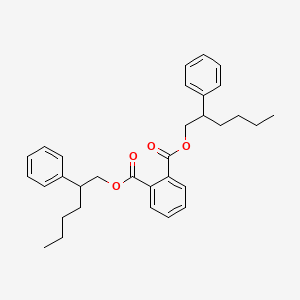
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)
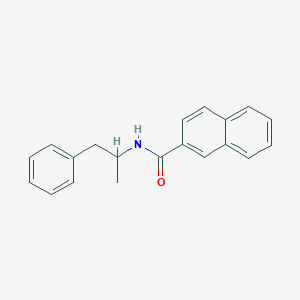
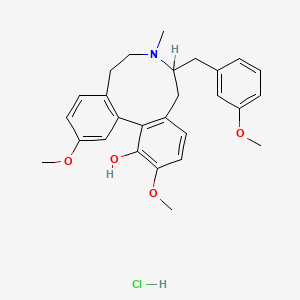
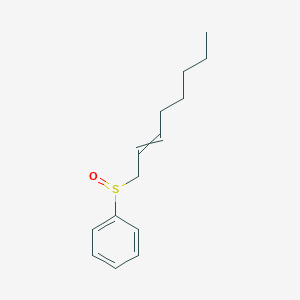
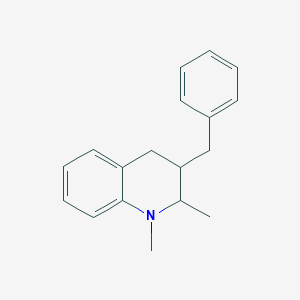
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
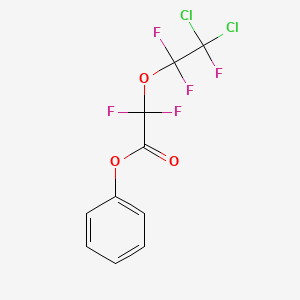
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
